Multiradiatin
Description
Multiradiatin (C₂₀H₂₂O₆; molecular weight 358.39 g/mol) is a sesquiterpene lactone isolated from Baileya multiradiata (desert marigold), a plant traditionally used in herbal medicine . It belongs to the pseudoguaianolide subclass, characterized by a bicyclic lactone framework with a γ-lactone ring and multiple oxygenated substituents. This compound exhibits potent antineoplastic activity, particularly against murine P388 leukemia (ED₅₀ = 0.02 μg/mL in vitro), KB nasopharyngeal carcinoma (EC = 0.12 μg/mL), and L1210 leukemia (EC = 0.028 μg/mL) . Its mechanism involves inhibition of microtubule assembly and disruption of cancer cell proliferation pathways .
Properties
CAS No. |
58262-52-5 |
|---|---|
Molecular Formula |
C20H22O6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[(3aS,5S,5aS,8aR,9S,9aS)-5,8a-dimethyl-1-methylidene-2,4,8-trioxo-5,5a,9,9a-tetrahydro-3aH-azuleno[6,5-b]furan-9-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O6/c1-9(2)8-14(22)25-18-15-11(4)19(24)26-17(15)16(23)10(3)12-6-7-13(21)20(12,18)5/h6-8,10,12,15,17-18H,4H2,1-3,5H3/t10-,12-,15+,17-,18-,20-/m0/s1 |
InChI Key |
AUJNARNSAAQNAK-WWHLYTOASA-N |
SMILES |
CC1C2C=CC(=O)C2(C(C3C(C1=O)OC(=O)C3=C)OC(=O)C=C(C)C)C |
Isomeric SMILES |
C[C@H]1[C@@H]2C=CC(=O)[C@]2([C@H]([C@H]3[C@@H](C1=O)OC(=O)C3=C)OC(=O)C=C(C)C)C |
Canonical SMILES |
CC1C2C=CC(=O)C2(C(C3C(C1=O)OC(=O)C3=C)OC(=O)C=C(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Radiatin
- Structure : Radiatin (C₂₀H₂₂O₆) is an isomer of this compound, differing in the stereochemistry of the C-8 and C-9 hydroxyl groups .
- Source : Also isolated from Baileya multiradiata .
- Activity : Demonstrates superior antineoplastic potency against P388 leukemia (ED₅₀ = 0.01 μg/mL) compared to this compound, likely due to enhanced cellular uptake from its acetylated hydroxyl groups .
Fastigilin C
- Structure: A pseudoguaianolide with an additional epoxide group at C-4/C-5 .
- Source : Baileya multiradiata .
- Activity : Exhibits broad-spectrum cytotoxicity (ED₅₀ = 0.008 μg/mL for P388), surpassing this compound in efficacy. The epoxide moiety enhances DNA alkylation, contributing to its higher potency .
Multigilin
Argentatin A Analogues
- Structure: Triterpenoids with a lanostane skeleton, structurally distinct from sesquiterpene lactones but functionally similar in targeting cancer cells .
- Activity: IC₅₀ values range from 0.1–1.2 μM against human carcinoma lines, comparable to this compound but with higher toxicity to normal cells .
Pharmacological Data Comparison
Functional and Mechanistic Insights
- Bioavailability : this compound’s acetyl group improves lipophilicity compared to hydroxylated analogues like Multigilin, enhancing tumor penetration .
- Synthetic Accessibility : this compound’s complex stereochemistry poses challenges in total synthesis, whereas Argentatin A derivatives are more amenable to modular synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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